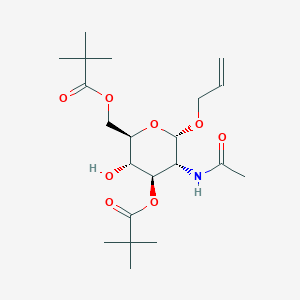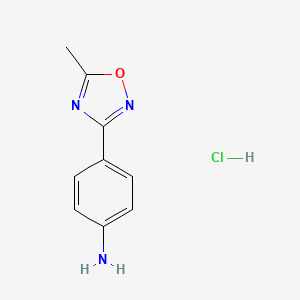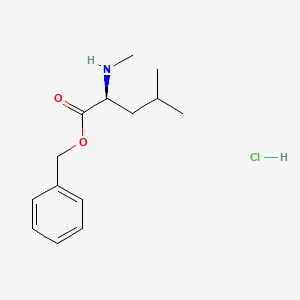
3-Hydroxynaphthalen-1-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxynaphthalen-1-YL acetate is an organic compound that belongs to the class of naphthols It is characterized by the presence of a hydroxyl group at the third position and an acetate group at the first position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxynaphthalen-1-YL acetate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxynaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .
Another method involves the use of antimony(III) acetate as a catalyst in a one-pot three-component reaction. This method involves the condensation of 2-naphthol, aldehydes, and acetamide under solvent-free conditions at ambient temperature . This approach offers advantages such as high yields, mild reaction conditions, and easy purification.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or antimony(III) acetate are used to accelerate the reaction, and the product is typically purified through distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxynaphthalen-1-YL acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Produces ketone or quinone derivatives.
Reduction: Produces the corresponding alcohol.
Substitution: Produces ethers or esters depending on the substituent used
Applications De Recherche Scientifique
3-Hydroxynaphthalen-1-YL acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxynaphthalen-1-YL acetate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The acetate group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxynaphthalen-1-YL acetate: Similar structure but with the hydroxyl group at the second position.
1-Hydroxynaphthalen-2-YL acetate: Hydroxyl group at the first position and acetate at the second position.
3-Hydroxynaphthalen-2-YL acetate: Hydroxyl group at the third position and acetate at the second position
Uniqueness
3-Hydroxynaphthalen-1-YL acetate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the hydroxyl and acetate groups affects the compound’s ability to participate in various chemical reactions and interact with biological targets, making it distinct from its isomers .
Propriétés
IUPAC Name |
(3-hydroxynaphthalen-1-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8(13)15-12-7-10(14)6-9-4-2-3-5-11(9)12/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELGHTFKAAXDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate](/img/structure/B8112460.png)

![N-cyclohexylcyclohexanamine;(7R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid](/img/structure/B8112472.png)



![1-Azaspiro[4.4]non-6-ene-1-carboxylicacid,8-oxo-,1,1-dimethylethylester](/img/structure/B8112487.png)




![Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B8112533.png)
![4-Iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8112536.png)

